molecular formula C15H12N2O B163015 Carbamazepine-D10 CAS No. 132183-78-9

Carbamazepine-D10

Cat. No. B163015
CAS RN: 132183-78-9
M. Wt: 246.33 g/mol
InChI Key: FFGPTBGBLSHEPO-LHNTUAQVSA-N
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Description

Carbamazepine-d10: is a deuterated form of carbamazepine, an anticonvulsant and mood-stabilizing drug. The deuterium atoms replace hydrogen atoms in the carbamazepine molecule, making it useful as an internal standard in mass spectrometry for the quantification of carbamazepine. This compound is primarily used in scientific research to study the pharmacokinetics and metabolic pathways of carbamazepine .

Scientific Research Applications

Carbamazepine-d10 is widely used in scientific research for various applications, including:

Mechanism of Action

The mechanism of action of carbamazepine-d10 is similar to that of carbamazepine. It primarily acts by inhibiting voltage-gated sodium channels, which reduces the propagation of abnormal electrical activity in the brain. This action helps in controlling seizures and stabilizing mood in patients with epilepsy and bipolar disorder. The deuterium atoms in this compound do not significantly alter its pharmacological activity but make it useful for tracing and quantification in research studies .

Safety and Hazards

Carbamazepine-D10 may cause allergy or asthma symptoms or breathing difficulties if inhaled . It may also cause an allergic skin reaction . Avoid dust formation, breathing mist, gas or vapours, and contact with skin and eyes .

Future Directions

Carbamazepine and its derivatives have shown efficacy in treating mixed seizures, partial seizures with complex symptomatology, and generalized tonic-clonic seizures . It is also used off-label for refractory schizophrenia, restless leg syndrome, decreasing agitation and aggression in patients with dementia, and the treatment of neuropathic pain and fibromyalgia . Future research may focus on these areas and the development of more effective synthesis processes .

Biochemical Analysis

Biochemical Properties

Carbamazepine-D10, like its parent compound Carbamazepine, interacts with various enzymes and proteins. It has been found to induce significant changes in the hepatic antioxidant status of fish subjected to environmentally relevant concentrations . The interactions of this compound with these biomolecules can lead to alterations in enzymatic and non-enzymatic biomarkers of oxidative defense, toxicant biotransformation, and organ and tissue damage .

Cellular Effects

This compound can influence cell function by impacting cell signaling pathways, gene expression, and cellular metabolism. For instance, it has been observed to cause oxidative stress and damage to liver tissues in non-target freshwater organisms .

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . These interactions can lead to alterations in the activity of various enzymes and proteins, impacting cellular function.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. Studies have shown that it can induce a significant change in the hepatic antioxidant status of fish subjected to environmentally relevant concentrations . This suggests that this compound may have long-term effects on cellular function in in vitro or in vivo studies.

Dosage Effects in Animal Models

The effects of this compound can vary with different dosages in animal models. For instance, it has been found to reduce the occurrence of seizures in mouse models of tonic-clonic, or maximal electroshock-induced, seizures .

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors, and can have effects on metabolic flux or metabolite levels .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of carbamazepine-d10 involves the incorporation of deuterium atoms into the carbamazepine molecule. This can be achieved through various methods, including:

    Deuterium Exchange Reactions: This method involves the exchange of hydrogen atoms with deuterium in the presence of a deuterium source such as deuterium oxide (D2O) or deuterated solvents.

    Deuterated Reagents: Using deuterated reagents in the synthesis of carbamazepine can also introduce deuterium atoms into the final product.

Industrial Production Methods: Industrial production of this compound typically involves large-scale deuterium exchange reactions under controlled conditions to ensure high purity and yield. The process may include:

Chemical Reactions Analysis

Types of Reactions: Carbamazepine-d10 undergoes various chemical reactions similar to carbamazepine, including:

    Oxidation: this compound can be oxidized to form carbamazepine-10,11-epoxide, a major metabolite.

    Reduction: Reduction reactions can convert this compound back to its parent compound.

    Substitution: Substitution reactions can occur at the aromatic rings or the amide group.

Common Reagents and Conditions:

    Oxidizing Agents: Such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).

    Reducing Agents: Such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution Reagents: Such as halogens or nucleophiles under acidic or basic conditions.

Major Products:

Comparison with Similar Compounds

Carbamazepine-d10 is compared with other similar compounds such as:

    Oxcarbazepine: A structurally related anticonvulsant with a similar mechanism of action but different metabolic pathways.

    Eslicarbazepine Acetate: Another related compound with a higher selectivity for the inactivated state of sodium channels, offering potentially fewer side effects.

    Gabapentin: An anticonvulsant with a different mechanism of action, primarily affecting calcium channels.

Uniqueness: this compound’s uniqueness lies in its deuterium labeling, which makes it an invaluable tool for precise quantification and tracing in pharmacokinetic and metabolic studies. This property is not shared by its non-deuterated counterparts .

properties

IUPAC Name

1,2,3,4,5,6,7,8,9,10-decadeuteriobenzo[b][1]benzazepine-11-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12N2O/c16-15(18)17-13-7-3-1-5-11(13)9-10-12-6-2-4-8-14(12)17/h1-10H,(H2,16,18)/i1D,2D,3D,4D,5D,6D,7D,8D,9D,10D
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FFGPTBGBLSHEPO-LHNTUAQVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CC3=CC=CC=C3N2C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C1=C(C(=C2C(=C1[2H])C(=C(C3=C(C(=C(C(=C3N2C(=O)N)[2H])[2H])[2H])[2H])[2H])[2H])[2H])[2H]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30497060
Record name Carbamazepine-d10
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30497060
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

246.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

132183-78-9
Record name 5H-Dibenz[b,f]azepine-1,2,3,4,6,7,8,9,10,11-d10-5-carboxamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=132183-78-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Carbamazepine-d10
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30497060
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 132183-78-9
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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